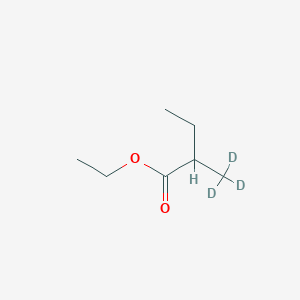

Ethyl 2-(trideuteriomethyl)butanoate

Übersicht

Beschreibung

Ethyl 2-(trideuteriomethyl)butanoate is a deuterated ester compound with the molecular formula C7H14O2. It is a labeled analogue of ethyl 2-methylbutyrate, which is commonly used in various scientific research applications. The presence of deuterium atoms in the compound makes it particularly useful in studies involving isotopic labeling and tracing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(trideuteriomethyl)butanoate can be synthesized through the esterification of 2-(trideuteriomethyl)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:

2-(trideuteriomethyl)butanoic acid+ethanolH2SO4Ethyl 2-(trideuteriomethyl)butanoate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(trideuteriomethyl)butanoate, like other esters, can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-(trideuteriomethyl)butanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

Hydrolysis: 2-(trideuteriomethyl)butanoic acid and ethanol.

Reduction: 2-(trideuteriomethyl)butanol.

Transesterification: A different ester and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(trideuteriomethyl)butanoate is used in various scientific research applications, including:

Isotopic Labeling: The deuterium atoms in the compound make it useful for tracing and studying metabolic pathways.

NMR Spectroscopy: The compound can be used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.

Pharmaceutical Research: The compound can be used to study the pharmacokinetics and metabolism of drugs.

Wirkmechanismus

The mechanism of action of ethyl 2-(trideuteriomethyl)butanoate involves its interaction with various molecular targets and pathways. In isotopic labeling studies, the deuterium atoms in the compound serve as tracers, allowing researchers to track the movement and transformation of the compound within biological systems. The deuterium atoms do not significantly alter the chemical properties of the compound, making it an ideal tracer.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(trideuteriomethyl)butanoate can be compared with other similar compounds, such as:

Ethyl 2-methylbutanoate: The non-deuterated analogue, which is commonly used as a flavoring agent.

Methyl butanoate: Another ester with a similar structure but different alkyl groups.

Ethyl acetate: A simpler ester with a similar ester functional group.

The uniqueness of this compound lies in the presence of deuterium atoms, which make it particularly useful for isotopic labeling and tracing studies.

Biologische Aktivität

Ethyl 2-(trideuteriomethyl)butanoate is a deuterated ester that has garnered interest in various fields, particularly in pharmacology and metabolic studies. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C7H14O2D3

- Molecular Weight : Approximately 150.19 g/mol

- Structure : The deuterated methyl group provides unique isotopic labeling that can influence the compound's biological interactions and metabolic pathways.

Pharmacokinetics and Metabolism

Deuterated compounds like this compound exhibit altered pharmacokinetics compared to their non-deuterated counterparts. The incorporation of deuterium can lead to:

- Improved Stability : Deuterium substitution can enhance the stability of the compound against metabolic degradation.

- Altered Enzyme Interactions : Studies indicate that deuterated esters may interact differently with enzymes involved in ester hydrolysis, potentially leading to variations in absorption and clearance rates .

Therapeutic Potential

Research has indicated that this compound may possess therapeutic properties due to its structural attributes. The following biological activities have been suggested:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in treating infections .

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, indicating that this ester may also contribute to anti-inflammatory responses.

Case Study 1: Metabolic Pathway Analysis

A recent study focused on the metabolic pathways of this compound in animal models. Researchers administered the compound and tracked its metabolic fate using mass spectrometry. Key findings included:

- Altered Metabolism : The presence of deuterium significantly affected the metabolic pathways, leading to slower clearance rates compared to non-deuterated analogs.

- Enzyme Kinetics : The study demonstrated that deuteration altered enzyme kinetics, particularly with esterases involved in hydrolysis.

Case Study 2: Pharmacological Screening

In a pharmacological screening involving various deuterated compounds, this compound was evaluated for its biological activity against several bacterial strains. Results showed:

- Inhibition of Bacterial Growth : The compound exhibited moderate inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Synergistic Effects : When combined with traditional antibiotics, the compound enhanced the efficacy of treatment regimens.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Deuterated structure alters metabolism |

| Ethyl 2-methylbutyrate | Moderate antimicrobial | Non-deuterated analog |

| Ethyl acetate | Solvent properties | Commonly used in laboratory settings |

Eigenschaften

IUPAC Name |

ethyl 2-(trideuteriomethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBXQFHJMCTLF-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.